2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common synthetic route includes the cyclization of a suitable precursor containing the fluorophenyl group. The reaction conditions for this step often require the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the isoxazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with biological targets in unique ways.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of materials with specific properties. Its versatility in chemical reactions allows for the creation of novel compounds with desired characteristics.
Mechanism of Action
The mechanism by which 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(5-(2-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
2-(5-(2-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
2-(5-(2-nitrophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts different chemical and biological properties compared to its chloro, methoxy, and nitro analogs. The fluorine atom can influence the compound's reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-15-6-2-1-5-14(15)16-8-13(21-23-16)9-17(22)20-11-12-4-3-7-19-10-12/h1-8,10H,9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUGQKJIWPXPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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